Obeticholic acid methyl ester is a synthetic derivative of obeticholic acid, which is a bile acid analog and a potent agonist of the farnesoid X receptor. This compound is primarily utilized in the treatment of primary biliary cholangitis, particularly in patients who have not responded adequately to standard therapies. Obeticholic acid methyl ester belongs to the class of organic compounds known as dihydroxy bile acids, alcohols, and derivatives, characterized by their structural features that include multiple hydroxyl groups and a steroid backbone .
Obeticholic acid methyl ester is synthesized from obeticholic acid, which itself can be derived from natural bile acids or synthesized through chemical processes. It is often produced in pharmaceutical settings for clinical use.
The synthesis of obeticholic acid methyl ester involves several key steps that typically include esterification reactions. One common method starts with 7-keto lithocholic acid, where the carboxylic acid group at C-24 undergoes esterification to form the methyl ester.
The synthesis often utilizes reagents such as lithium diisopropylamide for enolization and trimethylsilyl chloride for silylation, under controlled temperatures to favor specific reaction pathways . The reaction conditions are critical for optimizing yield and purity.
Obeticholic acid methyl ester has a complex molecular structure characterized by a steroid core with multiple functional groups.
This structure contributes to its biological activity and solubility properties.
Obeticholic acid methyl ester can participate in various chemical reactions typical of esters and steroids.
The reaction conditions must be carefully controlled to prevent undesired side reactions or degradation of the steroid framework .
Obeticholic acid methyl ester exerts its therapeutic effects primarily through activation of the farnesoid X receptor, which plays a crucial role in bile acid homeostasis and lipid metabolism.
The physical and chemical properties of obeticholic acid methyl ester are essential for understanding its behavior in biological systems.
Obeticholic acid methyl ester has significant applications in scientific research and clinical settings:
Obeticholic acid methyl ester (methyl 3α,7α-dihydroxy-6α-ethyl-24-nor-5β-cholan-23-oate) is synthesized through strategic esterification of obeticholic acid (OCA), an FDA-approved Farnesoid X Receptor (FXR) agonist. The primary route involves acid-catalyzed esterification of OCA with methanol under reflux conditions, using concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts. This method achieves yields exceeding 95% within 4–6 hours, leveraging the electrophilic activation of the carboxylic acid group [3] . Industrial-scale production employs continuous-flow reactors to enhance temperature control and minimize byproduct formation, with purification via silica gel chromatography or recrystallization [3].
Alternative pathways start from cholic acid or chenodeoxycholic acid (CDCA). A cost-effective approach from cholic acid involves:
For CDCA-derived synthesis, key steps include:
Table 1: Key Synthetic Methods for Obeticholic Acid Methyl Ester
Starting Material | Critical Steps | Catalysts/Reagents | Yield |
---|---|---|---|
Obeticholic acid | Acid-catalyzed esterification | H₂SO₄/MeOH, reflux | >95% |
Cholic acid | Oxidation → Esterification → Elimination → Alkylation | NBS, LDA/EtI, NaBH₄/CeCl₃ | 30%* |
Chenodeoxycholic acid | Aldol addition → Reduction → Esterification | Acetaldehyde, NaBH₄, H₂SO₄ | 32%* |
*Overall yield across multi-step sequences* [8].
Esterification of bile acids balances efficiency, regioselectivity, and functional group compatibility. For obeticholic acid methyl ester, acid-catalyzed esterification remains dominant due to its simplicity and high conversion rates. However, this method risks dehydration of hydroxyl groups or epimerization at C-3/C-7 under prolonged heating . Diazomethane (CH₂N₂) offers a mild alternative, enabling room-temperature esterification without acidic/basic conditions. Despite its near-quantitative yield, diazomethane’s explosiveness and toxicity limit industrial utility [6].
Enzymatic esterification using lipases (e.g., Candida antarctica lipase B) provides superior regioselectivity for the C-24 carboxyl group, preserving acid-labile functionalities. However, slow reaction kinetics (24–48 hours) and moderate yields (70–80%) hinder scalability [6].
Table 2: Esterification Methods for Bile Acid Derivatives
Method | Conditions | Advantages | Limitations |
---|---|---|---|
Acid catalysis | H₂SO₄/MeOH, reflux | High yield (>95%), scalable | Risk of dehydration/epimerization |
Diazomethane | CH₂Cl₂, 0–25°C | Near-quantitative, no catalysts | Toxicity, low stability |
Enzymatic (lipase) | Solvent, 37°C | Regioselective, mild conditions | Slow kinetics, moderate yield |
For sterically congested bile acids like OCA, microwave-assisted esterification reduces reaction time to 15–30 minutes by enhancing molecular activation. Tetrahydrofuran (THF) or dioxane improves solubility, preventing oligomerization [6].
The FXR ligand-binding domain (LBD) accommodates obeticholic acid methyl ester through hydrophobic interactions and hydrogen bonding. The 6α-ethyl group is pivotal, enhancing van der Waals contacts with Leu291, Met294, and Ala295 in the FXR pocket, which boosts affinity 100-fold over CDCA [2] [7]. Esterification of C-24 marginally reduces polarity, increasing membrane permeability while retaining FXR agonism. However, replacing the methyl ester with:
Conjugation at C-3 or C-7 hydroxyls profoundly alters activity:
Notably, iridium(III) complex conjugation to OCA’s alkyl side chain switches FXR activity from agonism to antagonism. This conjugate disrupts FXR-RXRα heterodimerization and inhibits nuclear translocation, downregulating bile-acid-transport genes (IBABP, FGF19) [7].
Table 3: Structural Modifications and FXR Affinity Effects
Modification Site | Structural Change | Effect on FXR | Mechanistic Insight |
---|---|---|---|
C-6 | Ethyl → Hydrogen | 100-fold ↓ affinity | Loss of hydrophobic contacts with Leu291 |
C-24 | Methyl ester → Free acid | Similar affinity, ↓ log P | Salt bridges retained with Arg331/Trp466 |
C-3α-OH | Acetylation | 60% ↓ transactivation | Disrupted H-bond to Tyr366 |
C-7α-OH | Oxidation to ketone | 70% ↓ efficacy | Altered steric positioning in LBD |
Side chain | Iridium(III) conjugation | Agonist → Antagonist | Blocks RXR heterodimerization |
The methyl ester’s metabolic stability exceeds that of the free acid, resisting bacterial dehydroxylation in the colon. This prolongs systemic exposure, making it a prodrug candidate [3] [6].
Concluding Remarks
Obeticholic acid methyl ester exemplifies targeted molecular optimization to enhance FXR engagement. Acid-catalyzed esterification delivers high yields, while structural modifications reveal stringent steric and electronic requirements for receptor activation. The 6α-ethyl group and C-24 esterification collectively optimize affinity and pharmacokinetics, positioning this derivative as a versatile intermediate for advanced FXR modulators.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7